molecular formula C25H28N2O4S B2948662 ETHYL 1-[3-(4-ETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE CAS No. 899356-05-9

ETHYL 1-[3-(4-ETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE

Cat. No.: B2948662
CAS No.: 899356-05-9
M. Wt: 452.57
InChI Key: YGACFMNCLXYVQM-UHFFFAOYSA-N
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Description

ETHYL 1-[3-(4-ETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE is a piperidine-4-carboxylate derivative featuring a quinoline core substituted at position 3 with a 4-ethylbenzenesulfonyl group. Piperidine carboxylates are widely explored in medicinal chemistry due to their structural versatility, enabling interactions with biological targets such as enzymes and receptors. Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with compounds studied for antimicrobial, anticancer, or CNS-related activities .

Properties

IUPAC Name

ethyl 1-[3-(4-ethylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4S/c1-3-18-9-11-20(12-10-18)32(29,30)23-17-26-22-8-6-5-7-21(22)24(23)27-15-13-19(14-16-27)25(28)31-4-2/h5-12,17,19H,3-4,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGACFMNCLXYVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCC(CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[3-(4-ETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of quinoline derivatives with piperidine and ethyl benzenesulfonate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent extraction and recrystallization are commonly used to purify the compound .

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[3-(4-ETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, reduced quinoline derivatives, and various substituted quinoline derivatives .

Mechanism of Action

The mechanism of action of ETHYL 1-[3-(4-ETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between ETHYL 1-[3-(4-ETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE and analogous piperidine carboxylate derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Notable Properties/Applications
This compound (Target) Not provided C₂₅H₂₇N₂O₄S (inferred) ~483.6 (calculated) Quinoline core, 4-ethylbenzenesulfonyl, piperidine-4-carboxylate Likely high lipophilicity; potential for CNS penetration due to ethyl and aromatic groups.
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate Not provided C₁₄H₁₈ClNO₄S 331.81 4-Chlorophenylsulfonyl, piperidine-3-carboxylate Synthesized in aqueous medium (pH 9–10); used as a synthetic intermediate .
Ethyl 4-((2-chloro-4-quinazolinyl)sulfanyl)-1-piperidinecarboxylate 232618-28-9 C₁₆H₁₈ClN₃O₂S 351.86 Quinazoline core, sulfanyl linkage, chloro substituent Lower molecular weight than target; sulfanyl group may reduce oxidative stability .
Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate 291292-03-0 C₁₄H₁₇ClN₂O₆S 376.81 4-Chloro-3-nitrophenylsulfonyl, nitro group Increased polarity due to nitro group; potential for enhanced binding to polar enzyme pockets .
Ethyl 1-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate 866135-91-3 C₂₂H₂₆ClNO₅S 451.96 4-Methoxyphenylsulfonyl, 4-chlorobenzyl substitution Predicted density: 1.285 g/cm³; methoxy group may improve solubility .
Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate 453557-58-9 C₁₂H₁₇ClN₂O₂S 288.79 Thiazole ring, chloro substituent High topological polar surface area (70.7 Ų); potential for solubility challenges .

Structural and Functional Analysis

Core Heterocycle Variations: The quinoline core in the target compound contrasts with quinazoline () and thiazole (). Quinoline’s planar structure may enhance π-π stacking in biological targets, whereas thiazole’s sulfur atom could influence electronic properties . Sulfonyl vs.

Substituent Effects :

  • Electron-Withdrawing Groups : The nitro group in increases polarity and may enhance interactions with positively charged residues in enzymes .
  • Lipophilic Groups : The 4-ethylbenzenesulfonyl group in the target compound likely improves blood-brain barrier penetration compared to smaller substituents (e.g., 4-chlorophenyl in ) .

Synthetic Considerations :

  • Synthesis of analogous compounds (e.g., ) involves nucleophilic substitution between sulfonyl chlorides and piperidine carboxylates under basic conditions (pH 9–10). Similar methods may apply to the target compound .

Physicochemical and Pharmacokinetic Implications

  • Molecular Weight : The target compound’s higher molecular weight (~483.6 vs. 288.79–451.96 in others) may limit oral bioavailability but improve target residence time .

Biological Activity

Ethyl 1-[3-(4-ethylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate is a complex organic compound with potential biological activities that merit detailed exploration. This article synthesizes recent findings on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core, which is substituted with a 4-ethylbenzenesulfonyl group and a piperidine moiety. Its structural formula can be represented as follows:

C20H24N2O3S\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • DNA Intercalation : The quinoline core can intercalate into DNA, disrupting replication and transcription processes, which may lead to cytotoxic effects in cancer cells.
  • Enzyme Inhibition : The sulfonyl and piperidinyl groups enhance binding affinity for specific enzymes or receptors, potentially inhibiting their activity. For instance, compounds with similar structures have shown inhibitory effects on urea transporters, which are critical in renal function and could be targeted for therapeutic interventions in conditions like hypertension and heart failure .

Antimicrobial Activity

Recent studies have reported on the antimicrobial properties of structurally related compounds. For example, derivatives of the quinoline core have demonstrated moderate to potent antifungal activity against various pathogens. In one study, a related compound exhibited significant inhibition against multiple phytopathogenic strains, highlighting the potential for this compound to serve as a lead compound in antifungal drug development .

Anticancer Potential

The anticancer properties of quinoline derivatives have been well-documented. Compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest, making these compounds candidates for further investigation in cancer therapeutics.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Sulfonyl Group : The presence of the sulfonyl group enhances solubility and bioavailability, critical factors for drug efficacy.
  • Piperidine Moiety : Modifications in the piperidine ring can lead to variations in pharmacological profiles, influencing potency and selectivity towards specific biological targets.

Case Studies

  • Antifungal Activity Evaluation : A study examining various derivatives found that compounds similar to this compound displayed significant antifungal activity against strains such as Colletotrichum orbiculare, with IC50 values lower than established antifungal agents .
  • Inhibition of Urea Transporters : Research on related compounds indicated effective inhibition of urea transporters (UT-A and UT-B), suggesting potential applications in managing renal-related disorders .

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